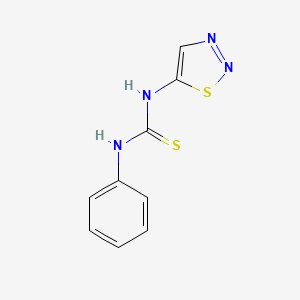![molecular formula C19H13FN2 B14626641 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- CAS No. 57555-32-5](/img/structure/B14626641.png)
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. This particular compound is characterized by the presence of a fluorophenyl group attached to the carbazole moiety, which can influence its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, influencing the pathways involved in its action.
類似化合物との比較
Similar Compounds
9H-Carbazol-3-amine: Lacks the fluorophenyl group, which can affect its chemical and physical properties.
9-Ethyl-9H-carbazol-3-ylamine: Contains an ethyl group instead of a fluorophenyl group, leading to different reactivity and applications.
3-Amino-9-ethylcarbazole: Another derivative with different substituents, affecting its properties and uses.
Uniqueness
The presence of the fluorophenyl group in 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- makes it unique compared to other carbazole derivatives
特性
CAS番号 |
57555-32-5 |
|---|---|
分子式 |
C19H13FN2 |
分子量 |
288.3 g/mol |
IUPAC名 |
N-(9H-carbazol-3-yl)-1-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C19H13FN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
InChIキー |
LYWUPQYQODJKOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



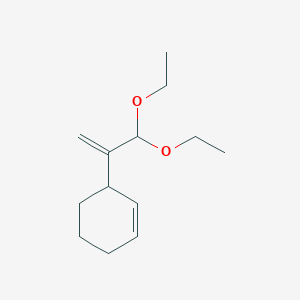


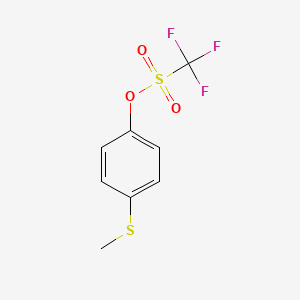


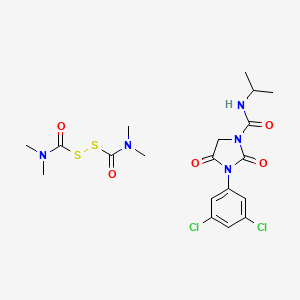
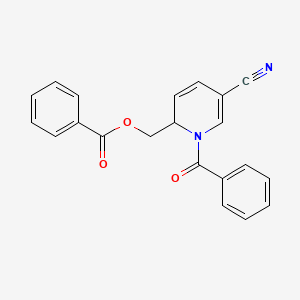
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)

![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
